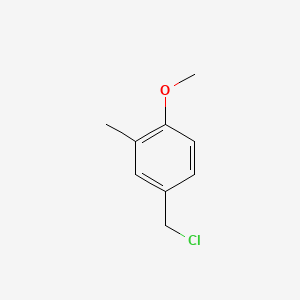

4-Methoxy-3-methylbenzyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEHNICAPZVKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209554 | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60736-71-2 | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60736-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60736-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for 4 Methoxy 3 Methylbenzyl Chloride

Precursor-Based Synthetic Routes for 4-Methoxy-3-methylbenzyl chloride

The most common strategies for synthesizing this compound rely on the modification of functional groups on the benzene (B151609) ring or its benzylic position. These include the direct chlorination of a corresponding alcohol or the side-chain chlorination of a methyl group on a substituted xylene precursor.

A principal and widely used method for preparing benzyl (B1604629) chlorides is the conversion of their corresponding benzylic alcohols. This transformation is typically accomplished using various chlorinating agents that effectively replace the hydroxyl (-OH) group with a chlorine (-Cl) atom. The starting material for this specific synthesis is 4-methoxy-3-methylbenzyl alcohol.

Thionyl chloride (SOCl₂) is a highly effective reagent for the chlorination of primary and secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction to convert an alcohol to an alkyl chloride using thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org For benzylic alcohols, the reaction proceeds readily. The synthesis of the analogous compound, 4-methoxybenzyl chloride, is achieved by adding thionyl chloride to p-methoxybenzyl alcohol in a dry solvent like chloroform (B151607) and heating the mixture under reflux.

The mechanism generally proceeds via an SN2 pathway, especially for primary alcohols, which results in an inversion of configuration if a stereocenter is present. masterorganicchemistry.comlibretexts.org The alcohol's oxygen atom first attacks the sulfur atom of thionyl chloride, leading to the formation of an alkyl chlorosulfite intermediate. masterorganicchemistry.com The chloride ion, displaced in the first step, then acts as a nucleophile, attacking the benzylic carbon and displacing the chlorosulfite group, which decomposes to SO₂. libretexts.org In some cases, particularly with secondary alcohols and in the absence of a base like pyridine, the reaction can proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

This established method is directly applicable to the synthesis of this compound from its precursor, 4-methoxy-3-methylbenzyl alcohol.

Table 1: Representative Conditions for Thionyl Chloride Mediated Chlorination

| Starting Material | Reagent | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂) | Chloroform | Reflux, 2 hours | High |

| General Benzylic Alcohol | Thionyl chloride (SOCl₂) | N/A | N/A | Generally Good |

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is another reagent used for the deoxychlorination of alcohols. youtube.com While it is commonly employed to convert alcohols into alkenes via an elimination reaction in the presence of a base like pyridine, it can also be used for chlorination. masterorganicchemistry.comresearchgate.net POCl₃ reacts with alcohols to form a phosphate (B84403) ester, which is an excellent leaving group. masterorganicchemistry.comwikipedia.org Subsequent nucleophilic attack by a chloride ion can then yield the corresponding alkyl chloride. youtube.com

The reaction of POCl₃ with alcohols can be complex, and controlling the conditions is crucial to favor substitution over elimination. youtube.com For instance, using a mixture of POCl₃ and PCl₅ can be effective for the chlorination of hydroxyl groups. researchgate.net The process generally involves treating the alcohol with POCl₃, sometimes in a solvent, followed by a careful work-up procedure to hydrolyze the reaction mixture and isolate the chlorinated product. researchgate.net This methodology is applicable for converting benzyl alcohol derivatives, including 4-methoxy-3-methylbenzyl alcohol, into their corresponding chlorides.

Table 2: General Conditions for Phosphorus Oxychloride Mediated Reactions

| Starting Material | Reagent | Common Co-reagent/Base | Primary Product Type |

|---|---|---|---|

| Alcohol | POCl₃ | Pyridine | Alkene (Elimination) |

| Alcohol | POCl₃ / PCl₅ | N/A | Alkyl Chloride (Substitution) |

| Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles | POCl₃ | DMF | 2-(chloromethyl)-4-oxo-indeno[1,2-b]pyrroles |

An alternative synthetic route involves the direct chlorination of a methyl group attached to the aromatic ring, a process known as side-chain or benzylic halogenation. This method avoids the need to first prepare the benzylic alcohol. For the synthesis of this compound, the logical starting material would be 3-methylanisole (B1663972) (also known as 3-methoxy-1-methylbenzene or 4-methoxy-m-xylene).

Side-chain chlorination of alkylbenzenes is a free-radical substitution reaction. orgoreview.comlibretexts.org The reaction is typically initiated by heat or, more commonly, ultraviolet (UV) light, which causes the homolytic fission of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals. savemyexams.comchemguide.uk A chlorine radical then abstracts a hydrogen atom from the benzylic position (the methyl group) of the alkylbenzene. orgoreview.com This step is favored because the resulting benzyl radical is stabilized by resonance with the aromatic ring. orgoreview.com This benzyl radical then reacts with another molecule of Cl₂ to form the benzyl chloride product and a new chlorine radical, which continues the chain reaction. chemguide.uk

For substrates like m-xylene, this reaction can produce α-chloro-m-xylene. uliege.be It is crucial to perform this reaction in the absence of Lewis acid catalysts (like FeCl₃), which would otherwise promote electrophilic substitution on the aromatic ring itself. orgoreview.comgoogle.com By analogy, the free-radical chlorination of 3-methylanisole under UV irradiation would be expected to yield a mixture of products, including the desired this compound, by selectively targeting the methyl group at the 3-position.

Table 3: Key Steps in Free-Radical Side-Chain Chlorination

| Reaction Step | Description |

|---|---|

| Initiation | Cl₂ is split by UV light into two chlorine radicals (2Cl•). savemyexams.com |

| Propagation | A chlorine radical abstracts a benzylic hydrogen to form a benzyl radical and HCl. The benzyl radical then reacts with Cl₂ to form the benzyl chloride and a new chlorine radical. orgoreview.comchemguide.uk |

| Termination | Two radicals combine to end the chain (e.g., 2Cl• → Cl₂; or two benzyl radicals combine). libretexts.org |

Side-Chain Chlorination of Substituted Xylenes

Ultrasound-Assisted Synthesis and Processing of 4-Methoxybenzyl Chloride Derivatives

The application of power ultrasound in organic synthesis is a green chemistry technique known to accelerate reaction rates, increase yields, and improve efficiency. nih.govresearchgate.netnih.gov This method, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. researchgate.net

For the synthesis of benzyl chloride derivatives, ultrasound has been shown to be highly effective. In the preparation of the related compound 4-methoxybenzyl chloride (PMB-Cl), power ultrasound was used to facilitate its rapid formation and subsequent reactions. nih.govacs.org The use of ultrasound in two-phase systems can produce the desired protected products in significantly shorter times (e.g., within 15 minutes) compared to non-sonicated control reactions. nih.gov This acceleration is particularly beneficial for multiphasic reactions, where ultrasound can substitute for phase-transfer catalysts. researchgate.net This methodology offers a clear advantage for the efficient and mild synthesis of compounds like this compound, reducing reaction times and potentially improving yields. nih.gov

Table 4: Comparison of Synthesis Methods for Benzyl Derivatives

| Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Standard, well-understood | chemmethod.com |

| Ultrasound Irradiation | Minutes | Drastically reduced reaction time, high efficiency, environmentally benign | nih.govresearchgate.netchemmethod.com |

| Microwave Irradiation | Seconds to Minutes | Extremely rapid rate acceleration due to bulk molecular activation | chemmethod.com |

Advanced Synthetic Strategies for Related Benzyl Chlorides

Advanced and varied strategies are employed for the synthesis of benzyl chlorides, often focusing on selectivity, mild reaction conditions, and high yields.

Reduction of Benzaldehydes to Benzyl Alcohols and Subsequent Chlorination

A common pathway to benzyl chlorides involves a two-step process starting from the corresponding benzaldehyde (B42025).

Reduction to Benzyl Alcohols: Benzaldehydes and ketones can be reduced to their corresponding primary and secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.org Catalytic hydrogenation is another effective method. ncert.nic.in For instance, benzaldehyde can be converted to benzyl alcohol using sodium borohydride in methanol. libretexts.org This transformation is a fundamental reaction in organic synthesis, providing a reliable route to benzyl alcohols from readily available aldehydes. ncert.nic.inlibretexts.org

Chlorination of Benzyl Alcohols: The resulting benzyl alcohol can then be chlorinated to yield the benzyl chloride. Several reagents can accomplish this transformation. A rapid and selective method involves using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167), which can convert benzylic alcohols to their chlorides in a short time frame under neutral conditions. organic-chemistry.org Another approach utilizes benzotrichloride (B165768) as a chlorinating agent with a trioctylphosphane catalyst. organic-chemistry.org Additionally, the use of HCl in the presence of 1,4-dioxane (B91453) has been shown to effectively convert benzyl alcohols, including those with methoxy (B1213986) substituents, into their corresponding benzyl chlorides. acgpubs.org The reaction's success can be influenced by the position and number of substituents on the aromatic ring. acgpubs.org

Derivatization of Vanillin (B372448) via 4-Methoxybenzyl Chloride

Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is a versatile starting material for the synthesis of various derivatives. sciencepg.comnih.gov While the direct derivatization of vanillin using 4-methoxybenzyl chloride is not explicitly described, the chemistry of both compounds suggests potential synthetic routes.

One common reaction involving benzyl chlorides is their use as protecting groups for alcohols and phenols. For example, 4-methoxybenzyl chloride (PMB-Cl) is used to protect phenolic groups. acs.org This is typically achieved by reacting the phenol (B47542) with PMB-Cl in the presence of a base. This protective strategy is crucial in multi-step organic syntheses.

Furthermore, vanillin itself can be a precursor to other valuable compounds. For instance, it can be oxidized to vanillic acid or reduced. sciencepg.com A process for preparing vanillin involves the hydrogenation of 4-hydroxy-3-methoxybenzoic acid chloride. google.com

Impurity Control in Industrial Synthesis of Pharmaceutical Intermediates

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. grace.comfbpharmtech.com Impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products. fbpharmtech.comresearchgate.net

Formation and Management of Genotoxic Impurities during Synthesis

Genotoxic impurities (GIs) are of particular concern as they can damage DNA and potentially cause cancer, even at very low levels. pharmafocusasia.comsciencescholar.us Regulatory bodies like the FDA and EMA have stringent guidelines for the control of such impurities in active pharmaceutical ingredients (APIs). researchgate.netsymeres.com

Formation of Genotoxic Impurities: Genotoxic impurities can be introduced at various stages of a synthetic process. researchgate.net Reactive reagents, such as alkylating agents used in the synthesis, are a common source of GIs. pharmafocusasia.com For example, alkyl halides, which are structurally related to benzyl chlorides, are considered potentially genotoxic. researchgate.net The synthesis of drug substances often necessitates the use of reactive materials that have the potential to interact with DNA. pharmafocusasia.com

Management and Control Strategies: The management of genotoxic impurities is a key focus in pharmaceutical development. nih.gov Strategies to control GIs include:

Process Optimization: Modifying the synthetic route to avoid the formation of problematic impurities or to ensure their removal in subsequent steps. sciencescholar.us

Purification: Implementing effective purification methods to reduce the levels of GIs in the final product. pharmafocusasia.com

Risk Assessment: Evaluating the potential for genotoxic impurity formation and implementing controls based on a thorough risk assessment. nih.govacs.org This includes understanding the fate of impurities throughout the process. nih.gov

Analytical Testing: Utilizing sensitive analytical techniques to detect and quantify GIs at trace levels. researchgate.net

A crucial concept in managing impurities is the "purge factor," which assesses the ability of a process to remove a specific impurity. acs.org Spike studies, where a known amount of an impurity is intentionally added to the process and then monitored, are used to determine the effectiveness of its removal. grace.com This data is vital for demonstrating impurity control to regulatory agencies. grace.com

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methylbenzyl Chloride

Nucleophilic Substitution Reactions

4-Methoxy-3-methylbenzyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. ontosight.ai The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring significantly influences its reactivity.

SN1/SN2 Mechanistic Pathways in Charged Substrates

The mechanistic behavior of this compound in nucleophilic substitution reactions is not always straightforward and can exhibit characteristics of both SN1 and SN2 pathways. The stability of the potential carbocation intermediate plays a crucial role in determining the predominant mechanism. The methoxy group, particularly when at the para position, can stabilize a positive charge on the benzylic carbon through resonance, favoring an SN1-like mechanism. quora.com

Research on analogous systems, such as (4-methoxybenzyl)dimethylsulfonium chloride, reveals that the reaction mechanism can be a mix of SN1 and SN2 pathways. acs.org For instance, its reaction with the neutral nucleophile pyridine-d5 (B57733) proceeds through a mixed SN1/SN2 mechanism. acs.org The presence of salts can also influence the reaction pathway, affecting the rate of the unimolecular process in mixed SN1/SN2 reactions. acs.org The choice between an SN1 or SN2 pathway is a matter of the solvent and the nucleophile's effectiveness. quora.com

Solvolysis Reactions and Kinetics in Aqueous Media

Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, has been extensively studied for various substituted benzyl (B1604629) chlorides, including those structurally related to this compound. The rate of solvolysis is highly dependent on the substituents present on the aromatic ring and the solvent composition.

Substituents on the benzene ring exert a profound influence on the rates and mechanisms of solvolysis. Electron-donating groups, like the methoxy group, accelerate the reaction by stabilizing the developing positive charge in the transition state, which is characteristic of an SN1 mechanism. Conversely, electron-withdrawing groups decelerate the reaction.

Studies on a series of ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water have shown a dramatic decrease in the first-order rate constant for solvolysis as the substituents become more electron-withdrawing. For example, the rate constant drops from 2.2 s⁻¹ for 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for 3,4-dinitrobenzyl chloride. nih.govnih.gov This wide range of reactivity highlights the sensitivity of the solvolysis reaction to electronic effects. The mechanism can shift from a stepwise (SN1) process for substrates with electron-donating groups to a concerted (SN2) process for those with electron-withdrawing groups. nih.govresearchgate.net

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgslideshare.net It relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). slideshare.netviu.ca The sign and magnitude of the ρ value provide insights into the reaction mechanism. A negative ρ value indicates that the reaction is favored by electron-donating groups, which is consistent with the buildup of positive charge in the transition state, as seen in SN1 reactions. wikipedia.orgviu.ca

For the solvolysis of substituted benzyl chlorides, Hammett plots are often not linear over a wide range of substituents, indicating a change in the reaction mechanism. researchgate.net Curvature in Hammett plots, such as that observed for the solvolysis of 3,4-disubstituted benzyl chlorides in 50% ethanol/water, is consistent with a shift from a more SN1-like mechanism for electron-donating substituents to a more SN2-like mechanism for electron-withdrawing substituents. nih.gov More sophisticated four-parameter Hammett equations that separate resonance and polar effects have been used to analyze the rate data for the solvolysis of a wide range of ring-substituted benzyl chlorides. nih.govnih.gov

Hammond's postulate provides a framework for understanding the structure of the transition state by relating it to the structure of the nearest stable species (reactant, intermediate, or product) in terms of energy. wikipedia.org In the context of solvolysis, this principle helps to explain the changes in selectivity and transition state structure.

For the stepwise solvolysis of 4-methoxybenzyl chloride, the addition of electron-withdrawing meta-substituents leads to a sharp decrease in product selectivity. This is attributed to a Hammond effect, where the transition state for solvent addition to the carbocation intermediate becomes more reactant-like as the carbocation becomes less stable. nih.govnih.gov

Conversely, for other 3,4,5-substituted benzyl chlorides with decreasing reactivity, sharp increases in selectivity are observed. This phenomenon is explained by anti-Hammond effects, which describe a situation where the transition state becomes more product-like with decreasing reactivity in a concerted reaction. nih.govnih.gov These effects are visualized on a two-dimensional More-O'Ferrall reaction coordinate diagram. nih.gov

Reactivity with Specific Nucleophiles (e.g., Azide, Sulfite, Pyridine-d5)

The reaction of 4-methoxybenzyl chloride and its analogs with specific nucleophiles further elucidates the mechanistic details of these substitution reactions.

In the case of (4-methoxybenzyl)dimethylsulfonium chloride, the reaction with the neutral nucleophile pyridine-d5 follows a mixed SN1/SN2 mechanism. acs.org

The mechanism of displacement by charged nucleophiles like azide (N₃⁻) and sulfite (SO₃²⁻) on (4-methoxybenzyl)dimethylsulfonium chloride is dependent on the presence of an external salt. acs.org At a constant ionic strength, the reaction proceeds through a mixed SN1/SN2 mechanism over a significant range of nucleophile concentrations. However, in the absence of an added salt, the plots of observed rate constant versus nucleophile concentration show significant breaks, suggesting a more complex mechanism involving both concerted SN2 and preassociation-concerted pathways. acs.org

Electrophilic Character of the Chloromethyl Group

The chloromethyl group in this compound serves as a potent electrophilic center, readily participating in nucleophilic substitution reactions. The reactivity of this benzylic halide is significantly enhanced by the presence of the electron-donating methoxy group at the para position. This enhancement is attributed to the stabilization of the incipient carbocation intermediate through resonance.

Nucleophilic substitution reactions involving this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. In the case of benzylic halides bearing electron-donating substituents like a methoxy group, the S(_N)1 pathway is often favored due to the stability of the resulting benzylic carbocation. khanacademy.org The methoxy group, through its +M (mesomeric) effect, delocalizes the positive charge of the carbocation, thereby lowering the activation energy for its formation. libretexts.org

The general mechanism for an S(_N)1 reaction involves a two-step process:

Formation of the carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom departing as a chloride ion, to form a resonance-stabilized benzylic carbocation. libretexts.org

Nucleophilic attack: The nucleophile attacks the electrophilic carbocation to form the substitution product. libretexts.org

The stability of the carbocation intermediate is a key determinant of the reaction rate in S(_N)1 reactions. libretexts.org The 4-methoxy-3-methylbenzyl cation is stabilized by both the strong resonance-donating effect of the para-methoxy group and the weaker inductive and hyperconjugative effects of the meta-methyl group.

The electrophilic nature of the chloromethyl group makes this compound a valuable intermediate in organic synthesis for the introduction of the 4-methoxy-3-methylbenzyl moiety onto various substrates. youtube.com

Radical Reactions and Their Role in Transformations

Beyond its electrophilic reactivity, this compound can also undergo transformations via radical intermediates. The benzylic C-H bonds of the corresponding toluene (B28343) derivative (4-methoxy-3-methyltoluene) are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. Similarly, the carbon-chlorine bond in this compound can be cleaved under radical conditions.

A common method for initiating radical reactions at the benzylic position is through the use of radical initiators like light or heat, often in the presence of a halogen source such as N-bromosuccinimide (NBS). masterorganicchemistry.com The general mechanism for free-radical halogenation at a benzylic position involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the halogen-halogen bond (e.g., in Br(_2), which is present in low concentrations when using NBS) to generate halogen radicals. masterorganicchemistry.com

Propagation: A halogen radical abstracts a benzylic hydrogen atom from the substrate to form a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with a halogen molecule to form the benzylic halide and a new halogen radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture. masterorganicchemistry.com

The stability of the benzylic radical is a crucial factor in these reactions. ucalgary.ca The 4-methoxy-3-methylbenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the methoxy group. libretexts.org This stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it more susceptible to abstraction by radicals. The stability of substituted benzyl radicals generally follows the trend: tertiary > secondary > primary, and is further enhanced by resonance-donating groups. ucalgary.ca

While specific studies on the radical reactions of this compound were not found in the search results, the principles of benzylic radical reactivity suggest that it can participate in various radical-mediated transformations. For instance, free-radical bromination of the parent hydrocarbon, 4-methoxy-3-methyltoluene, with NBS would be expected to selectively yield 4-methoxy-3-methylbenzyl bromide due to the stability of the intermediate benzylic radical. masterorganicchemistry.com

The following table summarizes the key reactive species and their characteristics in the context of the reactivity of this compound.

| Reactive Species | Type | Key Stabilizing Factors | Role in Reaction |

| 4-Methoxy-3-methylbenzyl cation | Carbocation | Resonance (+M effect of -OCH(_3)), Inductive effect (-CH(_3)) | Intermediate in S(_N)1 reactions |

| 4-Methoxy-3-methylbenzyl radical | Radical | Resonance (delocalization over ring and -OCH(_3)), Hyperconjugation (-CH(_3)) | Intermediate in radical substitution reactions |

Applications in Advanced Organic Synthesis and Chemical Transformations

Protecting Group Chemistry Employing the 4-Methoxybenzyl (PMB) Moiety

Protection of Hydroxyl Functionalities

The protection of hydroxyl groups as PMB ethers is a cornerstone of multi-step synthesis. This transformation is typically achieved through a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base such as sodium hydride (NaH), reacts with 4-methoxybenzyl chloride (PMB-Cl). total-synthesis.com This method is effective for a wide range of alcohols, including those in sensitive and complex substrates. For sterically hindered alcohols, more reactive PMB-donating reagents like PMB-trichloroacetimidate can be used in the presence of a catalytic acid. total-synthesis.com

The stability of PMB ethers makes them compatible with a variety of reaction conditions that might affect other protecting groups. This robustness allows for synthetic manipulations on other parts of the molecule without premature deprotection of the hydroxyl group.

Protection of Amine Functionalities

Similar to hydroxyl groups, primary and secondary amines can be effectively protected as PMB-amines. The reaction of an amine with 4-methoxybenzyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534), yields the corresponding N-PMB protected amine. This protection strategy is valuable in complex syntheses where the nucleophilicity of the amine needs to be temporarily masked. The resulting PMB-amines are generally stable to hydrolysis but can be cleaved when desired. researchgate.net The p-methoxybenzyl group is frequently used for the N-protection of various nitrogen-containing compounds, including amides and lactams. researchgate.net

Protection of Carboxylic Acid Functionalities

The protection of carboxylic acids as their 4-methoxybenzyl esters is a common and effective strategy in organic synthesis. nih.gov One of the earliest applications of this method was in the field of peptide synthesis, where the C-terminus of an N-protected amino acid was masked as its PMB ester. nih.gov This is typically accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of a base like triethylamine. nih.gov

For more sensitive or sterically hindered carboxylic acids, alternative methods for PMB ester formation have been developed. These include the use of N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts with carboxylic acids at room temperature to give the corresponding PMB esters in good yields. nih.gov Another approach involves the reaction of carboxylic acids with 4-methoxyphenyldiazomethane, a method often employed for structurally complex substrates. nih.gov

The stability of the PMB ester allows for subsequent chemical transformations at other sites of the molecule. When the protection is no longer needed, the PMB ester can be cleaved under specific conditions that often leave other ester groups, such as benzyl (B1604629) esters, intact. nih.gov

Application in Peptide Synthesis and Amino Acid Protection

The 4-methoxybenzyl group has played a significant role in the advancement of peptide synthesis. nih.gov Its initial use was in the protection of the carboxylic acid functionality of N-protected amino acids, preventing unwanted side reactions during peptide bond formation. nih.gov The reaction of an N-Cbz-protected amino acid, for instance, with 4-methoxybenzyl chloride in the presence of triethylamine provides the corresponding PMB ester. nih.gov This strategy proved highly successful for glycine (B1666218) derivatives and was instrumental in the synthesis of more complex peptides. nih.gov

Beyond carboxylic acid protection, 4-methoxybenzyl chloride is also used as a protecting group for the amino group of amino acids. sigmaaldrich.com This versatility allows for orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others, a critical aspect of modern peptide synthesis.

| Functional Group | Protecting Group Reagent | Base/Catalyst | Typical Conditions |

| Hydroxyl | 4-Methoxybenzyl chloride (PMB-Cl) | Sodium hydride (NaH) | THF/DMF, 0 °C to RT |

| Amine | 4-Methoxybenzyl chloride (PMB-Cl) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) |

| Carboxylic Acid | 4-Methoxybenzyl chloride (PMB-Cl) | Triethylamine (TEA) | Various solvents |

| Carboxylic Acid | N,N'-diisopropyl-O-(4-methoxybenzyl)isourea | - | THF, acetone, or acetonitrile (B52724), RT |

| Amino Acid (Carboxyl) | 4-Methoxybenzyl chloride (PMB-Cl) | Triethylamine (TEA) | - |

Cleavage Strategies for PMB Protecting Groups (e.g., Oxidative Cleavage)

A key advantage of the PMB protecting group is the variety of mild conditions under which it can be removed. The electron-donating methoxy (B1213986) group makes the benzyl ring susceptible to oxidation, which is the basis for the most common cleavage strategy. total-synthesis.com

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective for the deprotection of PMB ethers and esters. acs.orguea.ac.uknih.gov The reaction with DDQ is believed to proceed via a single electron transfer (SET) mechanism, facilitated by the electron-rich nature of the PMB group. total-synthesis.com This method is often performed in a mixture of an organic solvent like dichloromethane and water. nih.govsynarchive.com The selectivity of this cleavage is a significant advantage; for example, the PMB group can be selectively removed in the presence of other benzyl-type protecting groups like the 2-naphthylmethyl (NAP) group using CAN. uea.ac.ukcapes.gov.br

Acidic Cleavage: While more stable to acid than some other protecting groups, the PMB group can also be removed under acidic conditions. researchgate.net Trifluoroacetic acid (TFA) is commonly used for the deprotection of PMB esters and ethers. nih.govcommonorganicchemistry.com This method can be orthogonal to the cleavage of benzyl esters, which are stable to TFA. nih.gov

| Cleavage Method | Reagent | Typical Conditions | Substrate |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, 0 °C to RT | PMB ethers, PMB esters |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/H₂O | PMB ethers |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | PMB esters, PMB ethers |

| Oxidative Cleavage | Methyl(trifluoromethyl)dioxirane | Aqueous acetonitrile | PMB ethers |

Utilization as a Synthetic Intermediate for Complex Molecules

Beyond its role in protecting group chemistry, 4-methoxybenzyl chloride and its derivatives serve as valuable synthetic intermediates in the construction of a diverse array of complex molecules. The reactive nature of the chloromethyl group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, 4-methoxybenzyl chloride is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.compharmacompass.com It can be used as a reactant to synthesize 4-methoxybenzyl esters by reacting with cyclic anhydrides. sigmaaldrich.com Furthermore, it has been employed in the mono-alkylation of diamines, such as trans-1,2-diaminocyclohexane. sigmaaldrich.com

In a different application, it can act as a co-catalyst in the intramolecular carboamination of aminodienes, leading to the formation of N-heterocycles through a benzyl-group transfer mechanism. sigmaaldrich.com The versatility of 4-methoxybenzyl chloride as a building block is also demonstrated in the synthesis of pyrazolone (B3327878) derivatives, where it is used to introduce the PMB group onto a hydrazine (B178648) precursor, which then undergoes cyclization to form the heterocyclic core. univie.ac.atunivie.ac.atclockss.org These examples highlight the broader utility of 4-methoxybenzyl chloride as a key starting material and intermediate in the synthesis of complex molecular architectures.

Pharmaceutical Synthesis and Drug Precursors

The utility of a chemical building block is defined by its successful incorporation into synthetic pathways leading to valuable target molecules. The following sections review the specific, documented roles of 4-Methoxy-3-methylbenzyl chloride in the synthesis of several classes of pharmaceutical compounds.

Preparation of Cytotoxic Phenanthro-triazine Derivatives

Phenanthro-triazine derivatives are a class of compounds investigated for their potential anticancer properties, often acting through mechanisms like DNA intercalation and inhibition of proteins such as Bcl-2. A thorough review of the scientific literature, including studies on the synthesis of various substituted phenanthro-triazine-3-thiol derivatives, was conducted. While these studies describe the use of similar benzyl chlorides, such as 4-methylbenzyl chloride to produce related compounds, no specific synthesis utilizing this compound as a reagent for the preparation of cytotoxic phenanthro-triazine derivatives has been documented in the available research. nih.govnih.gov

Synthesis of Pyrazole-based Calcium Channel Inhibitors

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Some pyrazole-containing compounds have been explored as calcium channel inhibitors. However, an extensive search of the chemical literature did not yield any specific examples or synthetic protocols where this compound is used as a precursor or intermediate in the creation of pyrazole-based calcium channel inhibitors. Research in this area often employs different substituted phenyl-hydrazine or other precursors to construct the pyrazole core.

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are present in various biologically active molecules, including those with anti-inflammatory and cardiovascular effects. The synthesis of these heterocyclic compounds can be achieved through various condensation reactions. Despite the potential for benzyl chloride derivatives to be used for N-alkylation of the pyridazinone ring, a detailed literature search found no published methods detailing the use of this compound for the synthesis of pyridazinone derivatives.

Synthesis of Isothiazolones from Furanone Derivatives

The transformation of furanones into other heterocyclic systems like isothiazolones represents an interesting pathway in organic synthesis. This would typically involve ring-opening and subsequent recyclization with a source of nitrogen and sulfur. A comprehensive search of synthetic chemistry databases and journals did not reveal any instances where this compound is used as a reagent or intermediate in the conversion of furanone derivatives to isothiazolones.

Heterocyclic Compound Synthesis

The reactivity of this compound makes it a useful precursor for the synthesis of various heterocyclic systems.

Indazoles are bicyclic heterocyclic compounds that are prevalent in many biologically active molecules. nih.gov A synthetic strategy for the formation of 2-substituted 2H-indazoles involves the palladium-catalyzed reaction between a 2-halobenzyl halide and an arylhydrazine. acs.org This methodology can be adapted to utilize this compound.

In a potential synthetic route, this compound could react with a suitably substituted hydrazine, such as phenylhydrazine, in the presence of a base. The resulting N-(4-methoxy-3-methylbenzyl)phenylhydrazine could then undergo an intramolecular cyclization, potentially promoted by an oxidizing agent or a transition metal catalyst, to form the corresponding indazole derivative. The reaction would proceed through an initial N-benzylation followed by an intramolecular C-H amination or a related cyclization pathway.

Intramolecular carboamination reactions are powerful tools for the construction of nitrogen-containing heterocycles. These reactions involve the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double or triple bond. A plausible approach for the synthesis of N-heterocycles using this compound would involve its initial reaction with an amine containing an appropriately positioned alkene or alkyne. The resulting N-(4-methoxy-3-methylbenzyl) substrate could then undergo a transition-metal-catalyzed intramolecular carboamination to yield a cyclic product. For example, a copper-catalyzed three-component carboamination of styrenes has been reported, suggesting the feasibility of related transformations. acs.org

The N-alkylation of pyrroles and indoles is a fundamental transformation in organic synthesis. This compound can serve as an effective alkylating agent for these heterocycles. The reaction typically proceeds by deprotonation of the pyrrole (B145914) or indole (B1671886) nitrogen with a suitable base, such as sodium hydride or potassium hydroxide (B78521), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the benzyl chloride derivative. organic-chemistry.orgorgsyn.org

For example, the reaction of indole with this compound in the presence of potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) would be expected to yield 1-(4-methoxy-3-methylbenzyl)-1H-indole in good yield. orgsyn.org Similarly, pyrrole can be N-alkylated under phase-transfer catalysis conditions, reacting with benzyl halides to give the corresponding N-benzylpyrrole. cdnsciencepub.com

| Reactant | Product |

| Pyrrole | 1-(4-Methoxy-3-methylbenzyl)pyrrole |

| Indole | 1-(4-Methoxy-3-methylbenzyl)indole |

These reactions provide a straightforward method for introducing the 4-methoxy-3-methylbenzyl group onto the nitrogen atom of these important heterocyclic scaffolds, enabling the synthesis of a variety of substituted derivatives.

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can participate in such reactions, most notably through cross-coupling processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective methods for forming carbon-carbon bonds. Benzyl chlorides are known to be viable coupling partners in these reactions. nih.gov Specifically, this compound can be coupled with various organoboron reagents, such as arylboronic acids or their corresponding trifluoroborate salts, in the presence of a palladium catalyst and a base to form diarylmethane derivatives. nih.gov

For instance, the reaction of this compound with an arylboronic acid (Ar-B(OH)2) catalyzed by a palladium complex, such as PdCl2(dppf), would yield the corresponding 1-(arylmethyl)-4-methoxy-3-methylbenzene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov

Nickel-catalyzed reductive cross-coupling reactions also provide a powerful means to couple benzyl chlorides with aryl chlorides, offering an alternative to traditional palladium-catalyzed methods. researchgate.net These reactions typically employ a reducing agent, such as zinc or manganese metal, and can be highly efficient for the synthesis of unsymmetrical diarylmethanes. researchgate.netnih.gov

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic Acid | Palladium/Base | Diarylalkane |

| Aryl Chloride | Nickel/Reductant | Diarylalkane |

The ability of this compound to participate in these powerful C-C bond-forming reactions highlights its utility in the construction of complex molecular architectures.

Cross-Coupling Reactions

Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction widely used to form carbon-carbon bonds. libretexts.orgnih.gov Research has been conducted on the chemoselective Suzuki-Miyaura coupling of benzyl halides, with studies detailing the conditions for substrates like 4-methoxybenzyl chloride. rsc.orgrsc.orgkochi-tech.ac.jp These studies have developed specific reaction conditions to control the coupling of benzyl esters versus benzyl halides. rsc.orgrsc.org

Despite the availability of this data for related compounds, a specific investigation or documented application of This compound in Suzuki-Miyaura coupling reactions, including reaction conditions, yields, and catalyst systems, was not identified in the search.

Organoaluminum Reagent-Mediated Cross-Coupling

Cross-coupling reactions mediated by organoaluminum reagents represent a method for carbon-carbon bond formation, sometimes proceeding without an external catalyst. nih.govreed.eduresearchgate.net These reactions typically involve the coupling of an organoaluminum compound with an organic halide. nih.gov While the general methodology is established and various organoaluminum reagents are commercially available for cross-coupling purposes sigmaaldrich.com, no specific examples or studies detailing the use of This compound as the organic halide partner in such a reaction could be located.

Mono-alkylation of Diamines

The selective mono-alkylation of diamines is a crucial transformation in organic synthesis. The related compound, 4-methoxybenzyl chloride, is documented as a reactant for the mono-alkylation of specific diamines like trans-1,2-diaminocyclohexane. sigmaaldrich.com Furthermore, general catalytic methods for the synthesis of mono-N-arylated aliphatic diamines have been developed. researchgate.net However, the search did not yield any specific research, protocols, or data tables describing the use of This compound for the mono-alkylation of diamines.

Formation of 4-Methoxybenzyl Esters via Reaction with Cyclic Anhydrides

The reaction of benzyl derivatives with cyclic anhydrides is a method for synthesizing esters. For the related compound, 4-methoxybenzyl alcohol, its reaction with cyclic anhydrides to form the corresponding esters is a known transformation. nih.gov Similarly, 4-methoxybenzyl chloride can be used to synthesize 4-methoxybenzyl esters. sigmaaldrich.com General methods for esterification using aromatic carboxylic anhydrides have also been explored. tcichemicals.com However, no specific studies, reaction data, or detailed findings on the reaction of This compound with cyclic anhydrides to form esters were found.

Synthesis of Acylphosphine Ligands

Acylphosphines and their derivatives are important compounds, notably used as photoinitiators in polymerization reactions. core.ac.uk Their synthesis can involve the reaction of a phosphorus source with an acyl chloride. researchgate.net Syntheses of other types of phosphine (B1218219) ligands sometimes utilize benzyl halides like 4-chlorobenzyl bromide as starting materials or precursors. osti.gov Despite the established chemistry of acylphosphines, a literature search did not uncover any methods or examples where This compound is specifically used as a reagent or precursor for the synthesis of acylphosphine ligands.

Derivatization in Analytical Chemistry

Reagent for Amine Derivatization

In analytical chemistry, particularly in chromatography, derivatization is used to modify analytes to improve their separation and detection. researchgate.netsdiarticle4.com Various reagents, such as benzoyl chloride and dansyl chloride, are commonly used to derivatize primary and secondary amines for HPLC analysis. nih.govnih.gov The related compound, 4-methoxybenzoyl chloride (an acyl chloride), has been noted as a derivatizing agent for amphetamines. psu.edu However, there is no available information or published research indicating the use of This compound (a benzyl chloride) as a derivatizing reagent for amines in analytical chemistry applications.

Use in Environmental Monitoring for Ammonia (B1221849) Detection

Information on the use of this compound for ammonia detection in environmental monitoring is not available in published scientific literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on 4-methoxy-3-methylbenzyl chloride are not prevalent in publicly accessible literature, the methodology is broadly applied to substituted benzyl (B1604629) systems to predict molecular geometries, electronic properties, and vibrational frequencies.

DFT calculations for this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For this molecule, key parameters would include the C-Cl bond length of the benzylic chloride, the bond lengths within the benzene (B151609) ring, and the orientation of the methoxy (B1213986) and methyl groups relative to the ring and each other. These calculations are foundational for further computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species.

For this compound, the HOMO is expected to be located primarily on the benzene ring, which is rich in π-electrons. The electron-donating nature of the methoxy and methyl groups at the 4- and 3-positions, respectively, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring.

Conversely, the LUMO is anticipated to be predominantly localized on the benzylic carbon and the chlorine atom, specifically along the C-Cl bond axis. This distribution makes the benzylic carbon an electrophilic site, susceptible to attack by nucleophiles, which is characteristic of benzyl chlorides and leads to SN1 or SN2 substitution reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | Aromatic Ring | Site for electrophilic attack |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors are used to represent regions of varying electrostatic potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue indicating electron-deficient, positive potential areas (attractive to nucleophiles). Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would be expected to show a high electron density (red) around the oxygen atom of the methoxy group and across the π-system of the aromatic ring. The region around the benzylic carbon and the chlorine atom would likely exhibit a lower electron density (tending towards blue), highlighting the electrophilic nature of this site. Such a map provides a clear visual guide to the reactive sites of the molecule.

Simulation of Spectroscopic Data (NMR, UV-Vis)

Computational methods, particularly DFT, can be used to simulate spectroscopic data, which can then be compared with experimental spectra for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For this compound, these calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The predicted spectrum would show distinct signals for the protons of the methoxy group, the methyl group, the benzylic methylene group, and the aromatic protons. Similarly, signals for each carbon atom would be predicted. Comparing these simulated shifts with experimental data helps in the precise assignment of spectral peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra. These calculations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax) and oscillator strengths. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the substituted benzene ring. The presence of the methoxy and methyl substituents would be predicted to cause a bathochromic (red) shift compared to unsubstituted benzyl chloride.

Theoretical Evaluation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states.

The solvolysis of substituted benzyl chlorides is a well-studied reaction that can proceed through different mechanisms, such as SN1 (stepwise, involving a carbocation intermediate) or SN2 (concerted). Theoretical studies on the solvolysis of 4-methoxybenzyl chloride have shown that the electron-donating 4-methoxy group strongly stabilizes the formation of a benzylic carbocation intermediate, favoring an SN1 pathway. nih.govnih.gov

For this compound, the additional electron-donating methyl group at the 3-position would be expected to further stabilize the carbocation intermediate. Theoretical calculations could be used to model the energy profile of both the SN1 and SN2 pathways. This would involve locating the transition state for the C-Cl bond cleavage (for SN1) or the transition state for the concerted nucleophilic attack and chloride departure (for SN2). By comparing the activation energies of these transition states, a prediction can be made about the preferred reaction mechanism under specific conditions. These theoretical models can also explain changes in reaction rates and product selectivity based on the electronic effects of the substituents. nih.govnih.gov

Environmental Chemistry and Degradation Pathways

Degradation in Aqueous Environments

Substituted benzyl (B1604629) chlorides are known to undergo solvolysis in aqueous solutions, with the rate and mechanism being influenced by the nature and position of substituents on the benzene (B151609) ring nih.govresearchgate.netnih.gov. For instance, 4-methoxybenzyl chloride is known to hydrolyze in aqueous environments researchgate.netcdnsciencepub.com. The presence of the electron-donating methoxy (B1213986) and methyl groups in 4-Methoxy-3-methylbenzyl chloride is expected to influence its stability and degradation pathways in water.

Ionizing radiation is a potential pathway for the degradation of chlorinated organic compounds in the environment. This process involves the generation of highly reactive species from the radiolysis of water, namely hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•) nih.gov. These species can initiate a cascade of reactions leading to the breakdown of the parent molecule.

Hydroxyl radicals are powerful, non-selective oxidizing agents that react rapidly with a wide range of organic molecules nist.gov. The reaction of •OH with aromatic compounds can occur via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical, or by hydrogen abstraction from the methyl or methoxy groups. In the case of this compound, the electron-rich aromatic ring is a likely target for hydroxyl radical attack. The rate of these reactions is typically very high, suggesting that this would be a significant degradation pathway in environments where hydroxyl radicals are present, such as in sunlit surface waters or during advanced oxidation processes for water treatment nih.govmdpi.com.

Hydrated electrons are strong reducing agents that can react with chlorinated organic compounds, often leading to dechlorination nist.govrsc.org. The reaction of a hydrated electron with this compound would likely involve the transfer of an electron to the molecule, followed by the cleavage of the carbon-chlorine bond to produce a benzyl radical and a chloride ion. This process is a key step in the reductive degradation of many chlorinated pollutants rsc.orgnih.gov.

| Reactive Species | Potential Reaction with this compound | Expected Outcome |

| Hydroxyl Radical (•OH) | Addition to the aromatic ring or hydrogen abstraction | Hydroxylated by-products, cleavage of side chains |

| Hydrated Electron (e-aq) | Electron transfer leading to dissociative electron attachment | Dechlorination, formation of a benzyl radical |

Dechlorination is a critical step in the detoxification of chlorinated organic compounds. For this compound, this can be initiated by various processes, including reaction with hydrated electrons as mentioned above. Following the initial cleavage of the C-Cl bond, the resulting benzyl radical can undergo a variety of subsequent reactions, such as reacting with oxygen to form peroxy radicals, which can then lead to the formation of aldehydes, alcohols, and carboxylic acids, ultimately resulting in mineralization to carbon dioxide and water.

Catalytic hydrodechlorination, a process used in remediation technologies, has been studied for other chlorinated compounds and shows that the position of the chlorine atom can influence the reaction rate nih.gov. While specific pathways for this compound are not documented, it is expected that the benzylic chlorine would be susceptible to reductive cleavage.

Consideration of Environmental Fate Based on Structural Analogies

The environmental behavior of this compound can be inferred from that of structurally similar compounds like benzyl chloride and 4-methoxybenzyl chloride. Benzyl chloride itself undergoes hydrolysis in aqueous environments researchgate.net. The presence of the methoxy group in the para position, as in 4-methoxybenzyl chloride, is known to accelerate the rate of solvolysis compared to unsubstituted benzyl chloride due to the resonance stabilization of the resulting carbocation intermediate nih.govnih.gov.

The additional methyl group in the meta position of this compound is also an electron-donating group, which would be expected to further influence the electronic properties of the aromatic ring and potentially the rate of hydrolysis and other degradation reactions. Halomethoxybenzenes, a broader class of related compounds, have been noted for their potential for long-range atmospheric transport and bioaccumulation, though their environmental pathways are still under investigation nih.gov.

By-products and Degradation Products in Environmental Contexts

The degradation of this compound is expected to produce a range of by-products. Based on the degradation pathways of analogous compounds, potential degradation products include:

4-Methoxy-3-methylbenzyl alcohol: This would be the direct product of hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This alcohol is a known organic compound hmdb.caias.ac.inresearchgate.net.

4-Methoxy-3-methylbenzaldehyde and 4-Methoxy-3-methylbenzoic acid: Further oxidation of the alcohol could lead to the formation of the corresponding aldehyde and carboxylic acid.

Hydroxylated aromatic compounds: Reaction with hydroxyl radicals can lead to the addition of one or more hydroxyl groups to the aromatic ring.

Ring-cleavage products: Under aggressive oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic compounds.

The ultimate fate of these degradation products would be further transformation and potential mineralization to CO2, water, and inorganic chloride. The specific distribution of by-products would depend on the prevailing environmental conditions, including the types and concentrations of reactive species present.

Analytical Method Development for this compound: A Focus on Research and Quality Control

Note: While this article addresses the analytical method development for "this compound," publicly available, detailed methodologies for this specific compound are scarce. Therefore, this article will describe the well-documented and validated analytical methods for the closely related compound, 4-methoxybenzyl chloride (4-MBC) . This compound serves as a pertinent and illustrative example of the techniques applied for the analysis and quality control of this class of chemical compounds, particularly within the pharmaceutical industry.

常见问题

Basic Research Question

- Storage : Refrigerate at 2–8°C in amber glass vials to mitigate degradation via hydrolysis or light-induced reactions .

- Handling : Use a chemical fume hood , nitrile gloves, and goggles to avoid exposure to vapors or skin contact. The compound is classified as corrosive (Hazard Code C) and reacts violently with water .

Advanced Consideration :

For long-term stability, add desiccants (e.g., molecular sieves) to storage containers. Monitor purity periodically using 1H-NMR (e.g., δ 4.6 ppm for the -CH₂Cl group) to detect hydrolysis products like 4-methoxy-3-methylbenzyl alcohol.

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

- Mass Spectrometry (MS) : The molecular ion peak at m/z 170.05 (calculated exact mass: 170.050 Da) confirms the molecular formula C₉H₁₁ClO .

- NMR : Key signals include:

Advanced Consideration :

Use HSQC and HMBC to resolve overlapping signals in complex mixtures. For trace impurities, employ HPLC-PDA with a C18 column (mobile phase: acetonitrile/water).

What are the key challenges in analyzing reaction by-products when using this compound as a synthetic intermediate?

Advanced Research Question

Common by-products include:

- Hydrolysis products : 4-Methoxy-3-methylbenzyl alcohol (from moisture exposure).

- Dimerization : Formation of bis-aryl ethers under basic conditions.

- Oxidation : Methoxy group degradation under strong oxidizing agents.

Q. Mitigation Strategies :

- Use Karl Fischer titration to ensure anhydrous conditions.

- Monitor reactions in real-time with in-situ IR spectroscopy (C-Cl stretch at ~750 cm⁻¹).

- Employ preparative HPLC to isolate and identify by-products .

How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across literature sources?

Advanced Research Question

Discrepancies often arise from:

Q. Methodological Approach :

- Validate purity via elemental analysis (C, H, Cl) or GC-MS .

- Cross-reference data with NIST Chemistry WebBook or ChemSpider entries for standardized measurements .

What reaction mechanisms dominate when this compound participates in nucleophilic substitutions?

Advanced Research Question

The benzylic chloride undergoes SN2 mechanisms in polar aprotic solvents (e.g., DMF) due to steric hindrance from the methoxy and methyl groups. Key factors:

- Leaving group ability : Cl⁻ is a moderate leaving group; additives like KI enhance reactivity via Finkelstein reaction.

- Electronic effects : The electron-donating methoxy group deactivates the aromatic ring but stabilizes the transition state .

Experimental Design :

Compare reaction rates with/without crown ethers (to solubilize K⁺) or ionic liquids. Monitor intermediates using stopped-flow NMR .

What safety protocols are critical for large-scale reactions involving this compound?

Basic Research Question

- Ventilation : Use scrubbed exhaust systems to capture HCl gas.

- Spill management : Neutralize spills with sodium bicarbonate or lime.

- Waste disposal : Collect halogenated waste in designated containers for incineration .

Advanced Consideration :

Conduct a thermal stability assessment via differential scanning calorimetry (DSC) to identify decomposition risks during scale-up.

How does the compound’s structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

The ortho-methyl and para-methoxy groups create steric and electronic effects that:

- Limit Buchwald-Hartwig amination : Bulky ligands (e.g., XPhos) are required.

- Enhance Suzuki-Miyaura coupling : Electron-rich aryl chlorides couple efficiently with Pd(OAc)₂/SPhos catalysts.

Methodological Insight :

Screen catalysts (Pd, Ni) and ligands to optimize yields. Use DFT calculations to model transition states and predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。